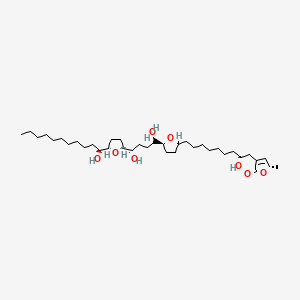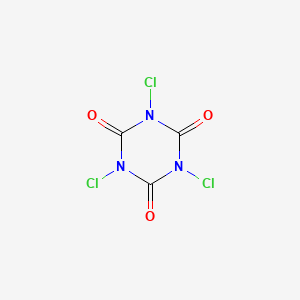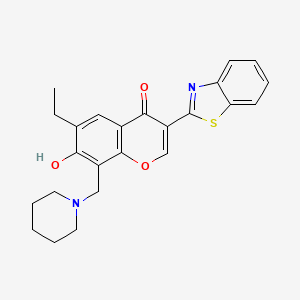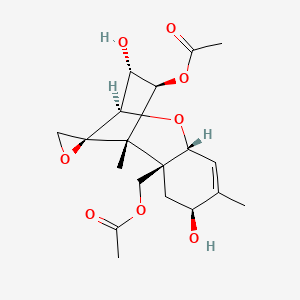
新苏拉宁
描述
Neosolaniol is a type A trichothecene mycotoxin produced by various Fusarium species. It is a sesquiterpene compound with the molecular formula C₁₉H₂₆O₈ and a molecular weight of 382.40 g/mol . Neosolaniol is known for its toxic effects on eukaryotic cells, primarily due to its ability to inhibit protein synthesis .
科学研究应用
Neosolaniol has several scientific research applications, including:
作用机制
Neosolaniol, also known as Neozolaniol, is a type of trichothecene mycotoxin produced by various Fusarium molds . This compound has been found to have significant effects on biological systems, with its mechanism of action and the factors influencing its activity being areas of active research.
Target of Action
Neosolaniol primarily targets the Transient receptor potential cation channel subfamily A member 1 . This receptor is involved in the detection of pain and possibly also in cold perception and inner ear function .
Mode of Action
It is known that neosolaniol and other trichothecenes can generate free radicals, including reactive oxygen species (ros), which induce lipid peroxidation leading to changes in membrane integrity, cellular redox signaling, and in the antioxidant status of the cells .
Biochemical Pathways
Neosolaniol affects several biochemical pathways. It is known to induce the mitogen-activated protein kinases signaling pathway, which is induced by oxidative stress . This pathway also induces caspase-mediated cellular apoptosis pathways .
Pharmacokinetics
It is known that in human cell lines, ht-2 and neosolaniol are the major metabolites of t-2 toxin . Hydroxylation on C-7 and C-9 are two novel metabolic pathways of T-2 toxin in rats .
Result of Action
The toxicities of Neosolaniol can induce apoptosis related to the oxidative stress and mitochondrial damage . The B-cell lymphoma 2 (Bcl-2) Associated X (Bax)/Bcl-2 ratio and the expression of caspase 3, caspase 8, cytochrome c (Cytc) in the treated group are all significantly higher than the control group .
Action Environment
Environmental factors such as temperature and rainfall can influence the production and action of Neosolaniol . Fusarium mycotoxins, including Neosolaniol, are secondary metabolites produced by Fusarium species during growth and storage . They also have chemical and thermal stability , suggesting that environmental conditions can influence their production, stability, and efficacy.
生化分析
Biochemical Properties
Neosolaniol plays a significant role in biochemical reactions due to its ability to inhibit protein synthesis. This inhibition is primarily achieved through the interaction of Neosolaniol with ribosomal RNA, leading to the disruption of peptide bond formation. Neosolaniol interacts with various enzymes, proteins, and other biomolecules, including cytochrome P450 enzymes such as CYP3A22, CYP3A29, and CYP3A46 in pigs, and CYP1A5 and CYP3A37 in chickens . These interactions result in the hydroxylation of Neosolaniol, which is a crucial step in its metabolic pathway.
Cellular Effects
Neosolaniol exerts a range of effects on different cell types and cellular processes. It induces oxidative stress by generating reactive oxygen species, leading to lipid peroxidation and changes in membrane integrity . Neosolaniol also affects cell signaling pathways, particularly the mitogen-activated protein kinase pathway, which is activated by oxidative stress. This activation leads to the induction of caspase-mediated apoptosis pathways . Additionally, Neosolaniol influences gene expression by upregulating the expression of genes involved in apoptosis, such as caspase 3 and cytochrome c .
Molecular Mechanism
The molecular mechanism of Neosolaniol involves its direct interaction with cellular components, bypassing the need for metabolic activation. Neosolaniol binds to ribosomal RNA, inhibiting protein synthesis and leading to cell death . It also interacts with cytochrome P450 enzymes, resulting in the formation of hydroxylated metabolites. These interactions contribute to the compound’s cytotoxic effects by disrupting cellular processes and inducing apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Neosolaniol change over time. The compound is relatively stable under standard storage conditions, but its potency can decrease with prolonged exposure to light and air . In in vitro studies, Neosolaniol has been shown to induce apoptosis in a time-dependent manner, with significant effects observed within 24 to 48 hours of exposure . Long-term exposure to Neosolaniol can lead to chronic oxidative stress and sustained activation of apoptotic pathways, resulting in persistent cellular damage .
Dosage Effects in Animal Models
The effects of Neosolaniol vary with different dosages in animal models. At low doses, Neosolaniol can induce mild oxidative stress and apoptosis, while higher doses result in severe cytotoxicity and tissue damage . In animal studies, threshold effects have been observed, with significant toxic effects occurring at doses above a certain threshold. High doses of Neosolaniol can lead to adverse effects such as immunosuppression, reproductive toxicity, and neurotoxicity .
Metabolic Pathways
Neosolaniol is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes hydroxylation at specific positions, resulting in the formation of hydroxylated metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. The metabolic pathways of Neosolaniol are crucial for its detoxification and elimination from the body .
Transport and Distribution
Neosolaniol is transported and distributed within cells and tissues through various mechanisms. It can bind to plasma proteins, facilitating its transport in the bloodstream . Neosolaniol is also taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, it can accumulate in specific compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its toxic effects .
Subcellular Localization
The subcellular localization of Neosolaniol is critical for its activity and function. Neosolaniol is primarily localized in the mitochondria and endoplasmic reticulum, where it disrupts cellular processes and induces apoptosis . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. These modifications play a crucial role in determining the compound’s subcellular distribution and its subsequent effects on cellular function .
准备方法
Synthetic Routes and Reaction Conditions: Neosolaniol can be synthesized through the hydroxylation of T-2 toxin, another trichothecene mycotoxin. The hydroxylation occurs at the C-7 and C-9 positions in rats . The synthetic route involves the use of specific enzymes such as cytochrome P450 enzymes (CYP3A22, CYP3A29, and CYP3A46 in pigs, and CYP1A5 and CYP3A37 in chickens) which catalyze the conversion of T-2 toxin to Neosolaniol .
Industrial Production Methods: Industrial production of Neosolaniol involves the cultivation of Fusarium species under controlled conditions. The mycotoxin is then extracted and purified using techniques such as liquid chromatography and mass spectrometry .
化学反应分析
Types of Reactions: Neosolaniol undergoes various chemical reactions, including:
Oxidation: Neosolaniol can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert Neosolaniol to less toxic metabolites.
Substitution: Substitution reactions can occur at the hydroxyl and acetyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Acetylation can be achieved using acetic anhydride in the presence of a base.
Major Products Formed:
Oxidation: Hydroxylated derivatives of Neosolaniol.
Reduction: Less toxic metabolites such as T-2 triol and T-2 tetraol.
Substitution: Acetylated derivatives of Neosolaniol.
相似化合物的比较
T-2 Toxin: Another type A trichothecene mycotoxin with similar toxic effects but different substitution patterns.
HT-2 Toxin: A metabolite of T-2 toxin with hydroxyl groups at different positions.
Diacetoxyscirpenol: A trichothecene with acetyl groups at different positions.
Uniqueness of Neosolaniol: Neosolaniol is unique due to its specific hydroxylation and acetylation patterns, which contribute to its distinct toxicological profile. Its ability to inhibit protein synthesis and induce oxidative stress makes it a valuable compound for studying the mechanisms of mycotoxin toxicity .
属性
CAS 编号 |
36519-25-2 |
|---|---|
分子式 |
C19H26O8 |
分子量 |
382.4 g/mol |
IUPAC 名称 |
[(1S,2R,4S,7R,9R,10R,11S)-11-acetyloxy-4,10-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate |
InChI |
InChI=1S/C19H26O8/c1-9-5-13-18(6-12(9)22,7-24-10(2)20)17(4)15(26-11(3)21)14(23)16(27-13)19(17)8-25-19/h5,12-16,22-23H,6-8H2,1-4H3/t12-,13+,14+,15+,16+,17+,18+,19?/m0/s1 |
InChI 键 |
TVZHDVCTOCZDNE-VUQKWCSOSA-N |
SMILES |
CC1=CC2C(CC1O)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C |
手性 SMILES |
CC1=C[C@@H]2[C@](C[C@@H]1O)([C@]3([C@@H]([C@H]([C@H](C34CO4)O2)O)OC(=O)C)C)COC(=O)C |
规范 SMILES |
CC1=CC2C(CC1O)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C |
外观 |
Solid powder |
Pictograms |
Acute Toxic |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
3 alpha hydroxy-4 beta,8 alpha,15-triacetoxy-12,13-epoxytrichothec-9-ene neosolaniol |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for neosolaniol's toxicity?
A1: [] Neosolaniol, like other trichothecenes, primarily exerts its toxic effects by inhibiting protein synthesis. It does so by binding to the ribosomes of eukaryotic cells, disrupting the process of translation.
Q2: How does neosolaniol exposure affect the immune system?
A2: [] Neosolaniol has been shown to possess immunosuppressive activity, although its potency is lower than that of T-2 toxin. This suggests that it can interfere with the normal functioning of the immune system.
Q3: Does neosolaniol affect the nervous system?
A3: [] Yes, studies in broiler chickens have shown that neosolaniol can cause neurological symptoms such as an altered righting reflex, indicating an effect on the nervous system.
Q4: Does neosolaniol exposure lead to anorexia (loss of appetite)?
A4: [, ] Yes, research indicates that neosolaniol can induce anorexia in mice. This effect is thought to be mediated by changes in gut satiety hormones like Peptide YY3-36 (PYY3-36) and Glucose-dependent Insulinotropic Polypeptide (GIP).
Q5: What is the molecular formula and weight of neosolaniol?
A5: The molecular formula of neosolaniol is C19H26O7, and its molecular weight is 366.41 g/mol. [Derived from the structure mentioned in various papers]
Q6: Are there spectroscopic methods to identify neosolaniol?
A6: [, ] Yes, neosolaniol can be identified using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods help elucidate the structure and confirm the identity of the compound.
Q7: Which Fusarium species are known to produce neosolaniol?
A7: Neosolaniol is produced by several Fusarium species, including: * Fusarium sporotrichioides [, , , , ]* Fusarium acuminatum [, ] * Fusarium equiseti []* Fusarium tumidum []* Fusarium goolgardi []
Q8: What agricultural commodities are commonly contaminated with neosolaniol?
A8: Neosolaniol has been found in various agricultural products, including:* Wheat [, , , ]* Barley [, , ]* Oats [, ]* Maize (corn) [, , ]* Apples [, ]* Muskmelon []
Q9: How is neosolaniol metabolized?
A9: [, , ] Neosolaniol can be metabolized through various pathways, including deacetylation, hydroxylation, and conjugation with glucuronic acid. The specific metabolic pathways can vary depending on the organism.
Q10: Can bacteria degrade neosolaniol?
A10: [, ] Yes, certain bacterial species found in soil and water can degrade neosolaniol. These bacteria use neosolaniol as a source of carbon and energy, breaking it down into less toxic metabolites.
Q11: What is the acute toxicity of neosolaniol?
A11: [] The acute toxicity of neosolaniol varies depending on the animal species and route of exposure. In one-day-old broiler chicks, the 7-day median lethal dose (LD50) value for oral administration was found to be 24.87 ± 2.64 mg/kg body weight.
Q12: Does neosolaniol cause any specific organ damage?
A12: [] Neosolaniol, like other trichothecenes, can cause damage to various organs, including the liver, kidneys, lymphoid tissues, gastrointestinal tract, and bone marrow.
Q13: What analytical techniques are used to detect neosolaniol in food and feed?
A13: [, , , , , ] Several analytical techniques are employed to detect and quantify neosolaniol, including:* Thin Layer Chromatography (TLC) * High-Performance Liquid Chromatography (HPLC)* Gas Chromatography-Mass Spectrometry (GC/MS)* Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Q14: How can neosolaniol contamination in food and feed be prevented?
A14: [] Preventing neosolaniol contamination involves controlling Fusarium growth in the field and during storage. This includes using resistant crop varieties, proper crop rotation, timely harvest, and maintaining optimal storage conditions.
Q15: Are there any effective ways to detoxify neosolaniol-contaminated feed?
A15: [] While some physical and chemical methods exist, using microorganisms or their enzymes shows promise for detoxifying neosolaniol-contaminated feed.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



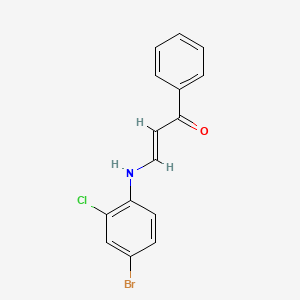
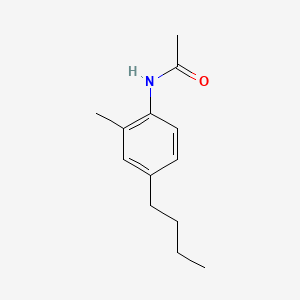
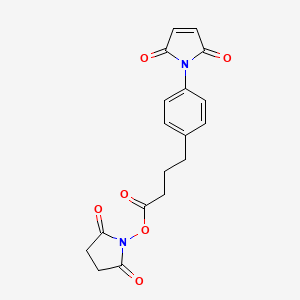
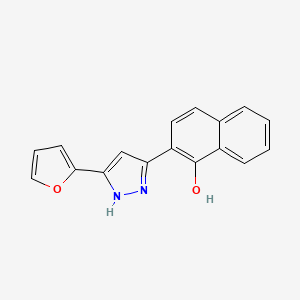
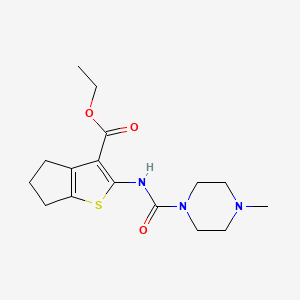
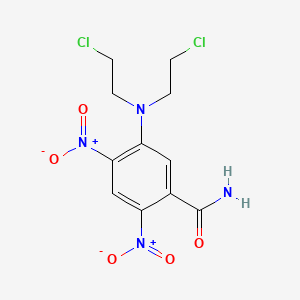
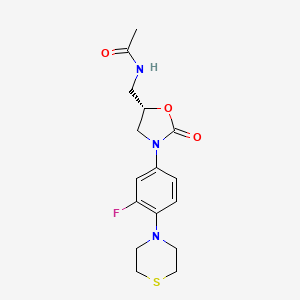
![1H-Indene-5-acetic acid, 2-[[(4-chlorophenyl)sulfonyl]amino]-2,3-dihydro-](/img/structure/B1681844.png)
![5-(2-Nitroprop-1-en-1-yl)benzo[d][1,3]dioxole](/img/structure/B1681845.png)
